2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core and a trifluoromethylphenyl group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves a multi-step process. One common method includes the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2-hydroxy-1-naphthaldehyde to form an intermediate compound . This intermediate is then reacted with chloro N-phenylacetamides to yield the final product . The reaction conditions often involve the use of solvents such as methanol and dichloromethane, and the product is purified by washing and drying in a desiccator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazinoindole derivatives.
Scientific Research Applications
2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . Additionally, it can interact with proteins like human serum albumin, causing conformational modulations in the protein structure . These interactions are crucial for its biological activities, including antimicrobial and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These compounds share a similar triazinoindole core and exhibit comparable biological activities.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: These compounds have a tert-butyl group that enhances their biological activity and potential as lead compounds.
Uniqueness
2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical properties and enhances its biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C18H12F3N5OS |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H12F3N5OS/c19-18(20,21)10-4-3-5-11(8-10)22-14(27)9-28-17-24-16-15(25-26-17)12-6-1-2-7-13(12)23-16/h1-8H,9H2,(H,22,27)(H,23,24,26) |
InChI Key |
PTOOAUVDXYMOSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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